molecular formula C14H10N2O6 B15287971 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

Cat. No.: B15287971
M. Wt: 302.24 g/mol
InChI Key: WWTUQHXVNBGBLR-UHFFFAOYSA-N
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Description

3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid is an azo dye derivative featuring two aromatic rings connected via a diazenyl (–N=N–) group. Its structure includes:

  • 3-Carboxy-4-hydroxyphenyl substituent: Enhances solubility and conjugation, critical for light absorption in dye applications.

This compound is hypothesized to function as a pH-sensitive dye or antimicrobial agent, similar to structurally related azo-salicylic acid derivatives .

Properties

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,17-18H,(H,19,20)(H,21,22)

InChI Key

WWTUQHXVNBGBLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenolic compound under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid involves its interaction with biological molecules through its functional groups. The azo linkage can undergo reduction in the presence of certain enzymes, leading to the release of active metabolites. These metabolites can then interact with molecular targets, such as enzymes or receptors, to exert their effects. The carboxylic acid and hydroxyl groups also play a role in the compound’s solubility and reactivity, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Azo-Salicylic Acid Derivatives

Compound Name Molecular Formula Substituents on Azo Group Key Properties/Applications Reference
Target Compound C₁₄H₁₀N₂O₆ 3-Carboxy-4-hydroxyphenyl Hypothesized dye and antimicrobial agent
(E)-5-((2-Bromophenyl)diazenyl)-2-hydroxybenzoic acid C₁₃H₁₀BrN₂O₃ 2-Bromophenyl Antimicrobial activity (Gram-negative bacteria)
5-[(4-Chlorophenyl)azo]salicylic acid C₁₃H₉ClN₂O₃ 4-Chlorophenyl Melting point: ~214–216°C; used in dye synthesis
5-[[4-(Aminosulfonyl)phenyl]azo]-2-hydroxybenzoic acid C₁₃H₁₁N₃O₅S 4-Sulfamoylphenyl Anti-inflammatory applications

Key Differences :

  • Substituent Effects : Halogenated phenyl groups (e.g., Br, Cl) enhance antimicrobial activity but reduce solubility compared to carboxy/hydroxy substituents .
  • Sulfonamide vs.

Non-Azo Salicylic Acid Derivatives

Compound Name Molecular Formula Structural Feature Key Properties/Applications Reference
5,5'-Methylenedisalicylic acid C₁₅H₁₂O₆ Methylene-bridged salicylic acids Chelating agent for metal ions
Aluminon (aurintricarboxylic acid salt) C₂₂H₂₃N₃O₉ Triammonium salt with conjugated system Aluminum detection in analytical chemistry

Key Differences :

  • Linking Groups : Azo linkages (–N=N–) enable conjugation for color, while methylene bridges (–CH₂–) favor chelation .
  • Biological Activity : Azo derivatives exhibit antimicrobial properties, whereas methylene-bridged analogs focus on metal binding .

Triphenylmethane and Sulfonic Acid Dyes

Compound Name Molecular Formula Structural Class Key Properties/Applications Reference
Aluminon C₂₂H₂₃N₃O₉ Triphenylmethane pH indicator and metal chelator
Eriochrome Cyanine R C₂₃H₁₅Na₃O₉S Sulfonated triphenylmethane Textile dye and spectrophotometric reagent

Key Differences :

  • Chromophore Type : Azo dyes (target compound) offer tunable color via substituents, while triphenylmethane dyes provide intense hues but lower stability .
  • Acidity : Sulfonic acid groups (e.g., in Eriochrome Cyanine R) enhance water solubility over carboxylic acids .

Biological Activity

3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid, also known as olsalazine, is a synthetic organic compound with significant biological activity. It is primarily recognized for its role in pharmacology, particularly in the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H10N2O6
  • Molecular Weight : 302.24 g/mol
  • IUPAC Name : 5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

The compound features a diazenyl group attached to a 2-hydroxybenzoic acid moiety, contributing to its vibrant color and potential biological interactions.

Research indicates that 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid exhibits anti-inflammatory properties through several mechanisms:

  • Inhibition of Leukocyte Migration : The compound may inhibit the migration of leukocytes to sites of inflammation, thereby reducing tissue damage and inflammation.
  • Modulation of Cytokine Production : It has been shown to modulate the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of IBD.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to reduce oxidative stress associated with inflammatory conditions.

Anti-inflammatory Properties

Studies have demonstrated that 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid effectively reduces inflammation in animal models of IBD. For instance, it has been shown to significantly decrease the severity of colitis symptoms in mice when administered at therapeutic doses.

Radiotracer Potential

Research involving radiolabeled derivatives of this compound has indicated its potential use as a radiotracer in imaging studies related to inflammatory diseases. The ability to visualize inflammation through imaging techniques could enhance diagnostic capabilities in clinical settings.

Comparative Analysis with Similar Compounds

The following table compares 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
OlsalazineAzo linkage, carboxylic acidsUsed primarily for inflammatory bowel diseases
5-Aminosalicylic AcidHydroxyl and amino groupsKnown for its anti-inflammatory properties
SulfasalazineAzo linkage, sulfonamide groupCombines anti-inflammatory effects with antibiotic properties

This comparison highlights the unique functional groups present in 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid that may confer distinct biological activities relevant to therapeutic applications.

Case Studies and Research Findings

  • Clinical Trials : Clinical studies have shown that olsalazine is effective in maintaining remission in patients with ulcerative colitis. A study published in Life Sciences indicated that patients receiving olsalazine had significantly fewer relapses compared to those on placebo .
  • Animal Studies : In a murine model of colitis, treatment with 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid resulted in reduced histological scores and lower levels of inflammatory markers compared to untreated controls .

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